4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
4-Nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a thiophene ring and a nitrobenzenesulfonamide moiety linked via an ethyl group. The thiophene moiety introduces aromatic sulfur heterocyclic character, which may improve lipophilicity and membrane permeability compared to purely hydrocarbon analogs .
Properties
IUPAC Name |
4-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S3/c22-21(23)11-3-5-13(6-4-11)28(24,25)17-8-7-12-10-27-16-18-15(19-20(12)16)14-2-1-9-26-14/h1-6,9-10,17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJPOGQHFUKHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological outcomes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could be key in its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound could have various molecular and cellular effects.
Biological Activity
The compound 4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H13N5O3S2 , with a molecular weight of 399.44 g/mol . The compound features a nitro group, a sulfonamide moiety, and a thiazolo-triazole structure that contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H13N5O3S2 |
| Molecular Weight | 399.44 g/mol |
| Purity | 95% |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the thiazolo[3,2-b][1,2,4]triazole framework. For instance, research indicates that derivatives of this structure exhibit significant cytotoxic effects against various cancer cell lines, including renal cancer, leukemia, and breast cancer. One study evaluated synthesized compounds against nearly 60 human cancer cell lines and found that those with thiazolo-triazole core structures displayed potent anticancer activity, particularly in renal and melanoma cell lines .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Compounds with similar structures have been shown to interfere with DNA synthesis and repair mechanisms in cancer cells .
Antimicrobial Activity
Additionally, compounds in this class have demonstrated antimicrobial properties. Research indicates that certain thiazole derivatives exhibit antibacterial and antifungal activities comparable to standard treatments . The presence of the sulfonamide group is believed to enhance these effects by disrupting bacterial folate synthesis pathways.
Other Biological Activities
Beyond anticancer and antimicrobial effects, there is emerging evidence suggesting potential antiviral and anti-inflammatory activities associated with these compounds. Studies on related triazole derivatives have indicated their utility as antiviral agents against various viral infections .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide (CAS 946306-00-9)
- Structural Differences :
- Substituent on Benzene Ring : The methoxy group (electron-donating) replaces the nitro group (electron-withdrawing), altering electronic properties and acidity of the sulfonamide NH group.
- Aryl Group on Thiazolo Ring : An o-tolyl (methyl-substituted phenyl) group replaces the thiophen-2-yl moiety, reducing sulfur content and aromatic π-system conjugation.
- Implications :
Sulfathiazole (4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide)
- Structural Differences: Simpler scaffold lacking the thiazolo-triazole core and ethyl linker. Contains an amino group at the para position instead of nitro.
- Implications: Sulfathiazole’s amino group enhances solubility but reduces electrophilicity compared to the nitro-substituted compound.
1,2,4-Triazole-3-thiones (e.g., Compounds [7–9] from )
- Structural Differences :
- Feature a 1,2,4-triazole-3-thione core instead of thiazolo[3,2-b][1,2,4]triazole.
- Include halogen (Cl, Br) and fluorophenyl substituents.
- Implications :
Comparative Analysis of Key Properties
Research Findings and Implications
- Electronic Effects: The nitro group in the main compound likely increases sulfonamide acidity (pKa ~6–8), favoring interactions with basic residues in enzymatic active sites, whereas methoxy and amino analogs exhibit weaker acidity .
- Thermodynamic Stability: The thiazolo-triazole core’s fused heterocycles may enhance stability compared to non-fused triazoles, as seen in ’s tautomer equilibria .
- Biological Performance : Thiophene’s lipophilicity could improve blood-brain barrier penetration compared to o-tolyl or fluorophenyl groups, making the main compound a candidate for central nervous system targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, and how do steric/electronic factors influence reaction yields?
- Methodology : A multi-step synthesis is typical, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiophene-2-carbaldehyde with thiourea derivatives under acidic conditions . Subsequent sulfonylation with 4-nitrobenzenesulfonyl chloride requires controlled temperatures (0–5°C) to avoid side reactions. Steric hindrance from the thiophene and nitro groups may reduce yields; using polar aprotic solvents (e.g., DMF) improves solubility .
- Key Steps :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thiourea, HCl, reflux | Core cyclization |
| 2 | 4-nitrobenzenesulfonyl chloride, DMF, 0–5°C | Sulfonylation |
| 3 | Ethylenediamine, EtOH, 70°C | Amide coupling |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm for nitrobenzene) and thiazole/triazole carbons .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragment patterns matching the sulfonamide and thiophene groups .
- IR Spectroscopy : Peaks at ~1350 cm (symmetric SO stretch) and ~1520 cm (asymmetric NO stretch) validate functional groups .
Q. What in vitro biological assays are suitable for initial activity screening?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) due to the sulfonamide moiety’s known COX-2 affinity .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to evaluate IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final sulfonylation step?
- Approach :
- Solvent Screening : Test DMSO vs. DMF for better sulfonyl chloride activation .
- Catalysis : Add 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of the amine intermediate .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Troubleshooting : Low yields (<40%) may stem from moisture sensitivity; ensure anhydrous conditions and inert atmosphere (N) .
Q. What computational tools are effective for predicting binding modes and structure-activity relationships (SAR)?
- Methods :
- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 6COX) to prioritize substituents enhancing hydrogen bonding .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic parameters (Hammett σ) of the nitro group with antimicrobial activity .
- Validation : Cross-validate predictions with experimental IC data from analogues in .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in reported antibacterial activity may arise from variations in bacterial strains or assay protocols.
- Resolution :
Standardize Assays : Follow CLSI guidelines for MIC testing .
Structural Verification : Re-analyze compound purity via HPLC and compare with published spectra .
SAR Expansion : Synthesize derivatives (e.g., replacing nitro with methoxy) to isolate contributing groups .
Methodological Considerations Table
| Challenge | Solution | Evidence Reference |
|---|---|---|
| Low solubility in aqueous media | Use DMSO as co-solvent in bioassays | |
| By-product formation during cyclization | Optimize stoichiometry (1:1.2 ratio of thiophene to thiourea) | |
| Spectral overlap in NMR | Use 2D NMR (HSQC, HMBC) for unambiguous assignment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
